
Benzyl 6-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 6-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a benzyl group, a chlorosulfonyl group, and a carboxylate group attached to the indole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 6-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the benzyl group and the chlorosulfonyl group. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the chlorosulfonyl group, converting it into a sulfonamide or sulfonic acid derivative.
Substitution: The chlorosulfonyl group can be substituted by various nucleophiles, such as amines or alcohols, to form corresponding sulfonamide or sulfonate esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as primary or secondary amines, alcohols, and thiols under basic or acidic conditions.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Sulfonamide, sulfonic acid.
Substitution: Sulfonamide esters, sulfonate esters.
Aplicaciones Científicas De Investigación
Benzyl 6-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: The compound is used in the synthesis of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of Benzyl 6-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate largely depends on its functional groups. The chlorosulfonyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The indole core can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity. The benzyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparación Con Compuestos Similares
Benzyl 6-(chlorosulfonyl)-1H-indole-1-carboxylate: Similar structure but lacks the dihydro component.
Benzyl 6-(methylsulfonyl)-2,3-dihydro-1H-indole-1-carboxylate: Contains a methylsulfonyl group instead of a chlorosulfonyl group.
Benzyl 6-(chlorosulfonyl)-2,3-dihydro-1H-indole-2-carboxylate: The carboxylate group is attached to a different position on the indole ring.
Uniqueness: Benzyl 6-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity
Propiedades
Fórmula molecular |
C16H14ClNO4S |
|---|---|
Peso molecular |
351.8 g/mol |
Nombre IUPAC |
benzyl 6-chlorosulfonyl-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C16H14ClNO4S/c17-23(20,21)14-7-6-13-8-9-18(15(13)10-14)16(19)22-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2 |
Clave InChI |
GIXZKHKEPXRASJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C2=C1C=CC(=C2)S(=O)(=O)Cl)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Cyclopentyl-1-[(1r,4r)-4-methylcyclohexyl]urea](/img/structure/B13217085.png)
![2-[5-(Pyridin-3-yl)furan-2-yl]acetic acid](/img/structure/B13217090.png)
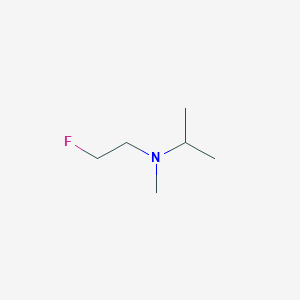
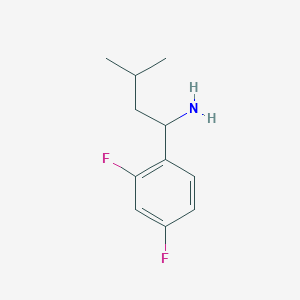
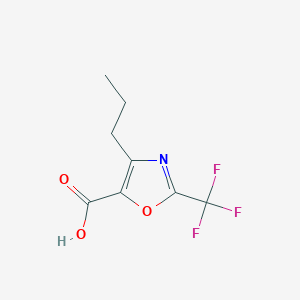
![Methyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13217105.png)
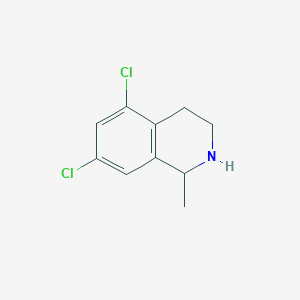

![2-{[(3-Nitrophenyl)methyl]amino}propan-1-ol](/img/structure/B13217113.png)
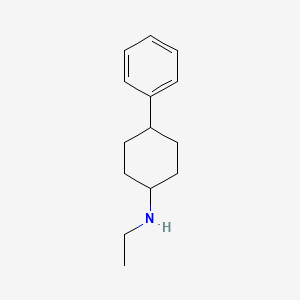


![2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13217155.png)
![2-[(2E)-1-[(tert-Butoxy)carbonyl]pyrrolidin-2-ylidene]-2-fluoroacetic acid](/img/structure/B13217168.png)
